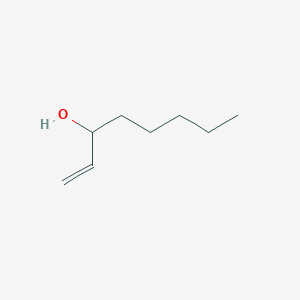

1-Octen-3-Ol

Description

Propriétés

IUPAC Name |

oct-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMOENVRRABVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035214 | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

84.00 to 85.00 °C. @ 25.00 mm Hg | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3391-86-4 | |

| Record name | 1-Octen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXB511GE38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175 °C | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Grignard Reaction Between Amyl Iodide and Acrolein

The Grignard reaction remains a cornerstone for this compound synthesis, involving the nucleophilic addition of amylmagnesium bromide to acrolein. The procedure entails refluxing magnesium filings with amyl iodide in anhydrous ether, followed by controlled addition of acrolein at 5°C to mitigate exothermic side reactions. Post-reaction hydrolysis with sulfuric acid yields crude this compound, which is vacuum-distilled to achieve 72–75°C at 15 mmHg, resulting in a 67% yield. Gas chromatography (GC) analysis confirms 91% purity, with impurities attributed to residual ether and byproducts like 3-octanol.

Table 1: Grignard Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Reactants | Amyl iodide, acrolein |

| Solvent | Anhydrous ethyl ether |

| Temperature | 5°C (initial), room temperature (final) |

| Yield | 67% |

| Purity (GC) | 91% |

| Boiling Point | 72–75°C at 15 mmHg |

Aldol Condensation of Heptanone-2 and Formaldehyde

Aldol condensation offers an alternative route, where heptanone-2 reacts with formaldehyde under basic conditions to form 1-octen-3-one, subsequently reduced to this compound. Sodium hydroxide catalyzes the condensation at 50°C for 2 hours, yielding a ketone mixture dominated by 1-octen-3-one. Meerwein-Ponndorf-Verley reduction with aluminum isopropylate converts the ketone to alcohol, but the overall yield plummets to 25% due to competing polymerization and incomplete conversions. Infrared (IR) spectroscopy identifies residual heptanone-2 (C=O stretch at 1,710 cm⁻¹) and conjugated enones (1,660 cm⁻¹), necessitating costly redistillation.

Biotechnological Production via Enzymatic Pathways

Recombinant Saccharomyces cerevisiae Systems

Recent advancements harness Saccharomyces cerevisiae for enantioselective biosynthesis of (R)-(-)-1-octen-3-ol. Linoleic acid undergoes lipoxygenase-catalyzed oxidation to (S)-10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE), which Tricholoma matsutake hydroperoxide lyase cleaves into (R)-(-)-1-octen-3-ol. Codon-optimized lipoxygenase (TmLOX1) and hydroperoxide lyase (TmHPL1) genes expressed in yeast achieve 1.2 mg/L productivity, with GC-MS confirming >99% enantiomeric excess.

Table 2: Biotechnological Synthesis Parameters

| Enzyme | Activity (U/mg) | Substrate | Product Yield |

|---|---|---|---|

| TmLOX1 | 8.1 | Linoleic acid | 10-HPODE |

| TmHPL1 | 67.5 | 10-HPODE | This compound |

Agaricus bisporus Multifunctional Dioxygenase System

Agaricus bisporus employs a bifunctional fatty acid dioxygenase (AbLOX) and hydroperoxide lyase (AbHPL) to convert linoleic acid into this compound. AbLOX exhibits optimal activity at pH 7.2 and 35°C, generating 10-HPODE, which AbHPL cleaves with 90% efficiency. Antisense suppression of AbLOX reduces this compound yield by 70%, underscoring its catalytic necessity.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Chemical methods prioritize scalability, with Grignard reactions outperforming aldol condensation (67% vs. 25% yield). However, enzymatic pathways excel in enantiomeric purity, critical for food applications where (R)-(-)-1-octen-3-ol dominates sensory profiles.

Table 3: Method Comparison

| Method | Yield | Purity | Enantiomeric Excess |

|---|---|---|---|

| Grignard Reaction | 67% | 91% | N/A |

| Aldol Condensation | 25% | 85% | N/A |

| S. cerevisiae | 1.2 mg/L | >99% | >99% (R) |

| A. bisporus Enzymes | 0.8 mg/L | 95% | 98% (R) |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: L'oct-1-én-3-ol est utilisé comme composé modèle dans les études sur les composés organiques volatils et leurs interactions avec d'autres produits chimiques. Il est également étudié pour son rôle dans la biosynthèse d'autres oxylipines.

Biologie: Dans les algues marines, l'oct-1-én-3-ol agit comme une molécule de signalisation, jouant un rôle crucial dans les mécanismes de défense contre les agents pathogènes et les herbivores. Il est également impliqué dans la communication inter-végétale et peut amorcer les plantes pour des réponses de défense.

Médecine: Des recherches ont montré que l'oct-1-én-3-ol peut provoquer une dégénérescence des neurones dopaminergiques en perturbant la gestion de la dopamine, ce qui en fait un composé intéressant dans les études liées aux maladies neurodégénératives.

Industrie: L'oct-1-én-3-ol est utilisé dans l'industrie des arômes et des parfums en raison de son arôme caractéristique de champignon. Il est également utilisé comme attractif pour les insectes dans les applications de lutte antiparasitaire.

Mécanisme d'action

L'oct-1-én-3-ol exerce ses effets par divers mécanismes. Chez les plantes, il agit comme une molécule de signalisation qui peut induire des réponses de défense en augmentant la synthèse d'autres molécules de signalisation telles que l'acide méthyl jasmonique et l'acide indole-3-acétique. Dans le système nerveux, il perturbe la gestion de la dopamine, conduisant à une dégénérescence des neurones dopaminergiques.

Applications De Recherche Scientifique

Antimicrobial Properties

1-Octen-3-ol exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for food preservation and medical applications.

Antibacterial Activity

Antifungal Activity

Food Industry Applications

Due to its antimicrobial properties, this compound can be utilized in the food industry to enhance food safety and shelf life. It can be incorporated into packaging materials or directly into food products to inhibit microbial growth.

Case Study: Meat Products

Agricultural Uses

This compound has been identified as an effective herbicide. Its application can significantly reduce weed populations in agricultural settings without the toxic residue associated with synthetic herbicides.

Herbicidal Properties

A patent describes the use of this compound for preventing and controlling weeds in lawns and agricultural fields. Its efficacy exceeds 95% in weed control, making it an environmentally friendly alternative to traditional herbicides .

Aroma Enhancement in Food Products

In addition to its antimicrobial properties, this compound contributes to the flavor profile of various foods, particularly in winemaking. It is recognized for imparting a characteristic mushroom aroma that can enhance the sensory qualities of certain products.

Case Study: Wine Production

Research has shown that this compound is present in the aroma profiles of dessert wines and sparkling wines, suggesting its potential role in flavor enhancement during fermentation processes .

Medicinal Applications

The compound's therapeutic potential extends beyond food safety; it has been investigated for its anti-inflammatory and antioxidant properties.

Pharmacological Insights

Studies indicate that this compound may play a role in mitigating various health issues due to its biological activities. It is suggested that it could be beneficial in treating conditions related to inflammation and oxidative stress .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits bacteria and fungi | MIC: 1.0 mg/mL for bacteria; 2.0 mg/mL for fungi |

| Food Industry | Preservative in meat products | Reduces spoilage organisms |

| Agriculture | Herbicide for weed control | Efficacy >95% in weed management |

| Aroma Enhancement | Flavoring agent in winemaking | Contributes mushroom aroma |

| Medicinal | Potential anti-inflammatory and antioxidant effects | Therapeutic applications under investigation |

Mécanisme D'action

Oct-1-en-3-ol exerts its effects through various mechanisms. In plants, it acts as a signaling molecule that can induce defense responses by upregulating the synthesis of other signaling molecules such as methyl jasmonic acid and indole-3-acetic acid . In the nervous system, it disrupts dopamine handling, leading to dopamine neuron degeneration .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of 1-Octen-3-OL and Related Compounds

Odor and Flavor Contributions

This compound is distinguished by its low odor threshold (0.01–0.2 ppm in water) and its role in defining the "mushroom" flavor in foods . In contrast:

- This compound acetate contributes a fatty note but lacks the intense earthiness of its parent alcohol .

- trans-β-Ionone imparts floral and woody notes, critical in perfumery and food flavoring .

- Phytol contributes a green, plant-like aroma but is less potent in flavor enhancement .

Research Findings and Critical Insights

- Fungal Interactions : this compound at 960 ng/g/h inhibits competing fungi (e.g., A. flavus) but promotes mycotoxin biosynthesis, posing a dual role in agricultural spoilage .

- Toxicity Mechanisms : In Drosophila, this compound disrupts mitochondrial electron transport chains, leading to oxidative stress and apoptosis .

- Comparative Stability: Unlike this compound, trans-β-ionone and phytol are more stable under heat, making them preferable for high-temperature food processing .

Activité Biologique

1-Octen-3-ol, a naturally occurring compound primarily found in mushrooms and some plants, has garnered attention for its diverse biological activities. This article delves into its effects on various biological systems, including its role as an attractant in insects, its antimicrobial properties, and its impact on neuronal health.

This compound is an unsaturated alcohol with the chemical formula . It is often associated with the aroma of mushrooms and is produced during the fermentation of certain foods. Its unique structure contributes to its biological activities.

1. Insect Attraction

Recent studies have highlighted the role of this compound as an attractant for various insect species. For instance, research on the Bactrocera dorsalis (fruit fly) demonstrated that this compound significantly influences oviposition behavior in gravid females. Two specific odorant receptors (ORs) were identified as mediators of this response:

- BdorOR7a-6/BdorOrco : EC50 value = 105 μM

- BdorOR13a/BdorOrco : EC50 value = 1.268 μM (higher affinity) .

This suggests that this compound could be engineered for use in pest management strategies.

2. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive strains. A study conducted to evaluate its efficacy revealed:

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Killing Rate at 4xMIC |

|---|---|---|

| Staphylococcus aureus | 0.5% | 3.7 log CFU/ml decrease |

| Bacillus subtilis | 0.5% | 3.3 log CFU/ml decrease |

| Pseudomonas aeruginosa | 0.5% | 2.0 log CFU/ml decrease |

| Escherichia coli | 0.5% | 2.5 log CFU/ml decrease |

The time-kill assays indicated that higher concentrations of this compound resulted in a more rapid decrease in bacterial viability, confirming its potential as a natural antimicrobial agent .

3. Neurotoxicity and Dopamine Disruption

Research has shown that exposure to this compound can lead to neurotoxic effects, particularly concerning dopamine neurons. A study involving transgenic Drosophila models indicated that:

- Exposure to 0.5 ppm of this compound resulted in a 28% decrease in dopamine levels and a 40% increase in DOPAC levels, suggesting impaired dopamine metabolism.

- The compound significantly reduced the number of dopaminergic neurons after a 24-hour exposure .

These findings raise concerns about the potential neurotoxic effects of environmental exposure to this compound.

Case Study: Fungal Interaction

A study examining the interaction between Aspergillus species and varying concentrations of this compound found that lower concentrations (100–200 ppm) promoted higher conidial density compared to higher concentrations (400 ppm), which inhibited growth and virulence markers such as sclerotia formation . This indicates a critical threshold effect where the concentration of this compound can either promote or inhibit fungal growth depending on environmental conditions.

Q & A

Q. What are the established methods for quantifying 1-Octen-3-OL in microbial fermentation systems?

Gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are widely used for quantification. These methods require calibration curves with authentic standards and validation for matrix effects. For example, in Aspergillus luchuensis fermentation studies, GC-MS was employed to analyze this compound production in fatty acid oxygenase disruptants, with rigorous controls for volatile compound retention .

Q. How does this compound contribute to flavor profiles in food chemistry, and what analytical techniques characterize its sensory impact?

Sensory evaluation paired with olfactometry (GC-O) and electronic nose systems can map its contribution to flavor. In awamori liquor, this compound’s mushroom-like aroma is quantified using GC-MS and correlated with sensory panels. Threshold determination via dilution analysis is critical to assess its perceptual significance in complex matrices .

Q. What protocols ensure this compound stability during laboratory storage?

Store under inert gas (e.g., argon) at −20°C in amber vials to prevent oxidation. Purity should be verified via NMR or HPLC before use. Stability studies recommend periodic re-analysis, especially if used in long-term microbial culture experiments .

Advanced Research Questions

Q. How can contradictory findings about this compound’s biosynthetic pathways in fungal species be systematically resolved?

Apply comparative genomics and heterologous expression of candidate enzymes (e.g., lipoxygenases) across species. For instance, Aspergillus luchuensis mutants revealed pathway variations through gene disruption and metabolite profiling. Cross-validation using isotopic labeling (e.g., ¹³C-labeled substrates) can clarify pathway discrepancies .

Q. What computational models predict this compound’s interactions with olfactory receptors, and how are they validated?

Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor binding. Validation requires in vitro assays using recombinant olfactory receptors (e.g., OR5AN1) expressed in HEK cells, with dose-response curves measured via calcium imaging. Workflow-centric research objects can encapsulate these steps for reproducibility .

Q. What metabolic engineering strategies enhance this compound production in industrial microorganisms?

Overexpression of lipoxygenase genes (e.g., LoxA) and fatty acid metabolism regulators (e.g., FadR) in Saccharomyces cerevisiae or E. coli improves yield. Dynamic pathway regulation using inducible promoters and CRISPR interference (CRISPRi) minimizes toxicity. Fermentation optimization via pH-stat fed-batch systems further scales production .

Q. How should researchers address data inconsistencies in this compound toxicity studies?

Follow OOS/OOT (Out-of-Specification/Out-of-Trend) investigation frameworks:

- Replicate experiments with standardized cell lines (e.g., HepG2 for hepatotoxicity).

- Control for batch-to-batch variability in test compounds.

- Use read-across data from structurally similar alcohols (e.g., 1-penten-3-ol) to fill data gaps while adhering to TTC (Threshold of Toxicological Concern) guidelines .

Methodological Notes

- Literature Review : Use Boolean operators (e.g., "this compound AND biosynthesis NOT production") in databases like PubMed or Web of Science to filter irrelevant industrial studies. Prioritize peer-reviewed journals over conference abstracts .

- Experimental Design : Document workflows using platforms like Galaxy or Taverna to ensure reproducibility. Include raw data, code, and instrument parameters in supplementary materials .

- Data Reporting : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. For GC-MS data, report retention indices, ionization modes, and spectral match scores against NIST libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.